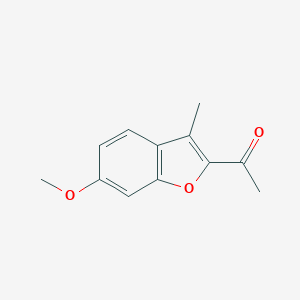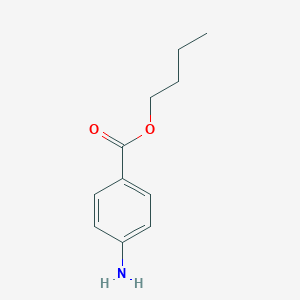![molecular formula C14H14O2 B354417 (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol CAS No. 20854-60-8](/img/structure/B354417.png)
(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol
Vue d'ensemble
Description
“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.2338 . The IUPAC Standard InChI is InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 .
Molecular Structure Analysis
The molecular structure of “(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a methoxy group attached to one of the phenyl rings . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is a white powder or crystal . It has a melting point of 86-90 °C and a boiling point of 157 °C at 10 mmHg . The compound is stored at room temperature .
Applications De Recherche Scientifique
Asymmetric Synthesis of α-Hydroxy Esters
(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This approach offers a method for producing enantiomerically enriched compounds, which are significant in pharmaceutical synthesis (Jung, Ho, & Kim, 2000).
Chemosensor for Silver Ions
A derivative of 4'-methoxy[1,1'-biphenyl]-4-yl, namely 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, was identified as a highly selective chemosensor for Ag(+) ions. This compound displayed a significant fluorescent enhancement upon binding to Ag(+), making it valuable in chemical sensing applications (Tharmaraj, Devi, & Pitchumani, 2012) (Tharmaraj, Devi, & Pitchumani, 2012).
Synthesis of Hexahydro-1H-Furo[3,4-c]pyran Derivatives
(2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol reacts with different aldehydes to produce hexahydro-1H-furo[3,4-c]pyran derivatives. This method, promoted by InCl3, is notable for its high selectivity and good yields, contributing to advancements in organic synthesis (Reddy et al., 2012).
Probing Surface Sites of Nanocrystals
In a study focusing on ceria nanocrystals, methanol was used to probe the nature of surface sites. This research highlights the role of methanol, and potentially its derivatives, in understanding the surface chemistry of metal oxide catalysts, which is crucial for various applications, including catalysis (Wu, Li, Mullins, & Overbury, 2012) (Wu, Li, Mullins, & Overbury, 2012).
PET Radiotracers for Alzheimer’s Disease Diagnosis
The compound C24H25NO3·2CH3OH, which crystallizes as a methanol disolvate and contains a biphenyl methanol component, has been applied as a PET radiotracer in the early diagnosis of Alzheimer's disease. This underscores its potential in biomedical imaging and diagnostic applications (Altomare et al., 2014) (Altomare et al., 2014).
Synthesis of Tetrahydrofurans
4-Yn-1-ols underwent a process leading to the synthesis of 2 E -[(methoxycarbonyl)methylene]tetrahydrofurans. This synthesis involved oxidative cyclization and methoxycarbonylation, demonstrating the compound's utility in producing tetrahydrofurans, a class of compounds with various chemical and pharmaceutical applications (Gabriele et al., 2000) (Gabriele et al., 2000).
Safety and Hazards
“(4’-Methoxy[1,1’-biphenyl]-4-yl)methanol” is classified as a combustible solid . It has a WGK of 3 , indicating that it poses a high hazard to water. The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mécanisme D'action
Target of Action
The primary targets of (4’-Methoxy[1,1’-biphenyl]-4-yl)methanol are currently unknown. The compound is a derivative of biphenyl, which has been studied for its potential use in various applications . .
Mode of Action
It’s known that biphenyl derivatives can interact with various biological targets , but the exact interactions of this compound with its targets, and the resulting changes, are yet to be elucidated.
Biochemical Pathways
Biphenyl-4-methanol has been reported to act as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by CH3SO3H . .
Result of Action
As a derivative of biphenyl, it may share some of the properties of other biphenyl compounds . .
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRSPKZCGUMKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359992 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20854-60-8 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B354337.png)

![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)

![2-[[2-[(4-Tert-butylphenyl)sulfonylamino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B354382.png)

![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)

![3,5-dichloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B354447.png)
![4-Oxo-4-[2-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid](/img/structure/B354516.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B354556.png)
![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)
![2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354562.png)
